Anhydrodihydroartémisinine

Vue d'ensemble

Description

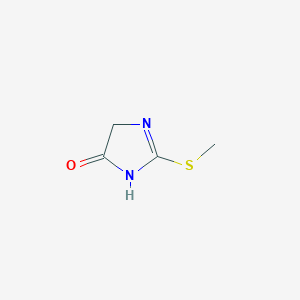

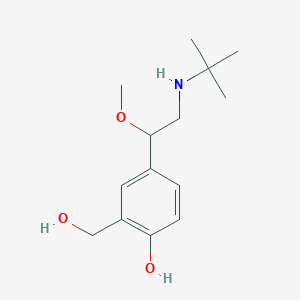

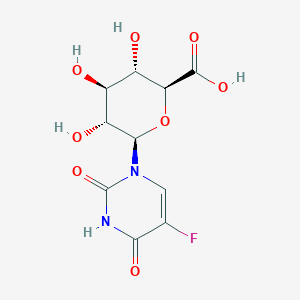

Anhydrodihydroartemisinin is a semisynthetic derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. This compound is known for its antimalarial properties, although it exhibits weaker activity compared to its parent compound, artemisinin . Anhydrodihydroartemisinin has also shown potential in various scientific research applications, including anticancer and antimicrobial activities .

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for synthesizing other artemisinin derivatives, which are valuable in medicinal chemistry.

Biology: The compound’s biological activity makes it a subject of interest in studies related to cell biology and biochemistry.

Medicine: Anhydrodihydroartemisinin has shown promise as an anticancer agent, particularly against prostate cancer cells and Cryptococcus neoformans. It also exhibits antimalarial activity, although weaker than artemisinin.

Industry: The compound’s potential antimicrobial properties make it a candidate for developing new antimicrobial agents.

Mécanisme D'action

Target of Action

Anhydrodihydroartemisnin, like other artemisinin compounds, primarily targets the malaria-causing parasite Plasmodium falciparum . The compound selectively binds to malaria-infected erythrocytes . The exact molecular target within the parasite is still under investigation .

Mode of Action

The mode of action of Anhydrodihydroartemisnin is believed to involve the cleavage of endoperoxide bridges by iron, producing free radicals . These radicals damage biological macromolecules, causing oxidative stress in the cells of the parasite . This oxidative stress leads to the death of the parasite .

Biochemical Pathways

It is known that the compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related bax, fasl and caspase-3, multi-drug resistance genes, cytokines such as cd4+ and cd8+, inflammation-related nf-κb and cox2, telomerase, and oxidative stress molecules .

Pharmacokinetics

It is known that artemisinin compounds, including anhydrodihydroartemisnin, are characterized by a short half-life . They are converted primarily, but to different extents, to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The rate of conversion and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .

Result of Action

The primary result of Anhydrodihydroartemisnin’s action is the death of the malaria-causing parasite Plasmodium falciparum . Additionally, it has been reported to have anti-cancer properties, inhibiting the growth of certain cancer cell lines .

Action Environment

The action of Anhydrodihydroartemisnin can be influenced by environmental factors such as temperature and humidity . For instance, it has been found that the compound remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months . At higher temperatures, substantially greater decomposition occurs, with the formation of dihydroartemisinin (DHA) and other products .

Analyse Biochimique

Biochemical Properties

Anhydrodihydroartemisnin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with heme, a component of hemoglobin. Anhydrodihydroartemisnin binds to heme, leading to the generation of reactive oxygen species (ROS) that are toxic to malaria parasites . Additionally, it interacts with proteins involved in the oxidative stress response, modulating their activity and contributing to its antimalarial effects.

Cellular Effects

Anhydrodihydroartemisnin exerts significant effects on various types of cells and cellular processes. In malaria-infected red blood cells, it disrupts the parasite’s metabolism and leads to its death. The compound influences cell signaling pathways, particularly those related to oxidative stress and apoptosis. It has been shown to modulate gene expression, leading to the upregulation of stress response genes and the downregulation of genes involved in parasite survival . Furthermore, anhydrodihydroartemisnin affects cellular metabolism by inhibiting key enzymes in the parasite’s metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of anhydrodihydroartemisnin involves several key steps. Upon entering the parasite-infected cell, the compound undergoes activation through interaction with heme, leading to the generation of ROS. These ROS cause damage to the parasite’s cellular components, including lipids, proteins, and DNA . Anhydrodihydroartemisnin also binds to and inhibits specific enzymes, such as falcipain, a cysteine protease essential for the parasite’s survival. This inhibition disrupts the parasite’s ability to degrade hemoglobin, leading to its death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anhydrodihydroartemisnin change over time. The compound is relatively stable at lower temperatures but undergoes degradation at higher temperatures and in the presence of light . Over time, the degradation products may exhibit different biological activities, which can influence the overall efficacy of the compound. Long-term studies have shown that anhydrodihydroartemisnin can have sustained effects on cellular function, particularly in terms of its antimalarial activity.

Dosage Effects in Animal Models

The effects of anhydrodihydroartemisnin vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the excessive generation of ROS and the subsequent damage to host tissues. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Anhydrodihydroartemisnin is involved in several metabolic pathways, primarily related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites that exert antimalarial effects . Additionally, it interacts with enzymes involved in the oxidative stress response, modulating their activity and influencing the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, anhydrodihydroartemisnin is transported and distributed through various mechanisms. It is taken up by red blood cells and accumulates in the parasite’s digestive vacuole, where it exerts its antimalarial effects . The compound also interacts with transporters and binding proteins that facilitate its distribution to different cellular compartments. This distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the parasite.

Subcellular Localization

Anhydrodihydroartemisnin exhibits specific subcellular localization patterns that influence its activity and function. It primarily localizes to the parasite’s digestive vacuole, where it interacts with heme and other biomolecules . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments within the cell. These modifications can affect its stability, activity, and overall therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anhydrodihydroartemisinin is typically synthesized from dihydroartemisinin, which is itself derived from artemisinin. The process involves dissolving dihydroartemisinin in dry ethanol, adding a solid acid catalyst along with trialkylorthoformate, and stirring the reaction mixture at room temperature. The reaction product is then extracted with a non-polar organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain pure anhydrodihydroartemisnin .

Industrial Production Methods: While specific industrial production methods for anhydrodihydroartemisnin are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions: Anhydrodihydroartemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize anhydrodihydroartemisnin.

Reduction: Sodium borohydride is often employed as a reducing agent to convert anhydrodihydroartemisnin into its reduced forms.

Substitution: Various nucleophiles can be used to substitute functional groups on the anhydrodihydroartemisnin molecule, leading to the formation of new derivatives.

Major Products:

Comparaison Avec Des Composés Similaires

Artemisinin: The parent compound from which anhydrodihydroartemisnin is derived. It has strong antimalarial activity.

Dihydroartemisinin: A direct precursor to anhydrodihydroartemisnin, known for its potent antimalarial properties.

Artesunate: Another derivative of artemisinin, used in the treatment of severe malaria.

Artemether: A methyl ether derivative of dihydroartemisinin, also used as an antimalarial drug.

Uniqueness: Anhydrodihydroartemisinin is unique due to its specific structural modifications, which confer distinct biological activities. While it is less potent as an antimalarial compared to its parent compound, it shows potential in other therapeutic areas, such as anticancer and antimicrobial applications .

Propriétés

IUPAC Name |

(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXCIQFCSITOCY-VLDCTWHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327855 | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82596-30-3 | |

| Record name | Anhydrodihydroartemisnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDRODIHYDROARTEMISNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)

![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)